3-((2-Hydroxyethyl)amino)propanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

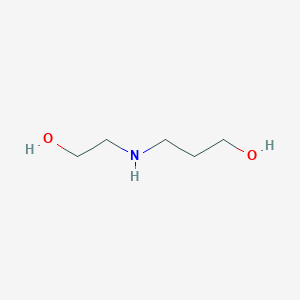

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-hydroxyethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPJFPROEPHIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172948 | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19344-29-7 | |

| Record name | 3-[(2-Hydroxyethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19344-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019344297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-hydroxyethyl)amino]propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Hydroxyethyl Amino Propanol and Its Derivatives

Established Synthetic Pathways to 3-((2-Hydroxyethyl)amino)propanol

Established synthetic pathways to this compound typically involve the nucleophilic substitution reaction between an amine and a haloalcohol.

Conventional Reaction Mechanisms and Conditions

A common method for the synthesis of N-substituted amino alcohols is the reaction of an amine with a haloalcohol. In the case of this compound, a plausible and conventional synthetic route involves the reaction of ethanolamine (B43304) with 3-chloro-1-propanol. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of ethanolamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 3-chloro-1-propanol.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction towards the product side. The choice of solvent can vary, with polar solvents being generally preferred to facilitate the dissolution of the reactants.

A similar synthesis has been described for a related compound, 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL, which is synthesized through the reaction of 3-chloropropan-1-ol with 2-aminoethanol and 2-hydroxyethylamine, often in the presence of a base like sodium hydroxide. rsc.org

Table 1: Conventional Synthesis of a this compound Analog

| Reactants | Product | Conditions | Reference |

| 3-Chloropropan-1-ol, 2-Aminoethanol, 2-Hydroxyethylamine | 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL | Base (e.g., Sodium Hydroxide) | rsc.org |

Optimization Strategies for Yield and Selectivity

Optimizing the yield and selectivity of the synthesis of this compound is crucial for its efficient production. Several factors can be adjusted to achieve this.

The stoichiometry of the reactants plays a significant role. Using an excess of the amine (ethanolamine) can favor the formation of the desired secondary amine product and minimize the formation of tertiary amine byproducts that could arise from the reaction of the product with another molecule of 3-chloro-1-propanol.

The choice of base and its concentration can also impact the reaction. A stronger, non-nucleophilic base can efficiently neutralize the acid byproduct without competing in the main reaction. The reaction temperature and time are also critical parameters to control to ensure complete reaction while minimizing degradation or side reactions.

For similar N-alkylation reactions of monoethanolamine, it has been noted that the selectivity of the reaction depends on both the stoichiometry of the reactants and the nature of the alkylating agent. nih.gov

Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of novel and sustainable synthetic methodologies that align with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. This can include the use of less hazardous starting materials, renewable feedstocks, and more environmentally benign reaction conditions.

For instance, the use of propylene (B89431) carbonate, a less hazardous alternative to epoxides, has been explored for the synthesis of β-amino alcohols. scirp.org This approach offers advantages such as safer handling and the potential for solvent-less reactions. scirp.org Another green approach involves the use of visible-light photocatalysis for the synthesis of 1,2-amino alcohols from N-aryl amino acids and aldehydes or ketones in water at room temperature, offering a simple and mild method. rsc.org

Catalytic Methodologies for Enhanced Synthesis of this compound

Catalytic methods offer a promising avenue for the enhanced synthesis of amino alcohols, often providing higher efficiency and selectivity under milder conditions. Transition metal catalysts, in particular, have been extensively studied for amination reactions.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has been presented as a green and efficient method for the synthesis of chiral 1,2-amino alcohols. acs.org This method avoids the need for protecting groups and utilizes safer and less expensive reagents. acs.org Furthermore, iridium complexes have been shown to be effective catalysts for the amination and dehydration of 1,3-propanediol. rsc.orgresearchgate.net The product composition in these reactions can be tuned by adjusting the ratio of the diol to the amine. rsc.orgresearchgate.net

Derivatization Strategies and Synthetic Transformations Involving this compound as a Precursor

The presence of a secondary amine and two hydroxyl groups makes this compound a versatile precursor for the synthesis of a variety of derivatives. These functional groups can be selectively or exhaustively reacted to introduce new functionalities and build more complex molecules.

The secondary amine can undergo a range of reactions, including alkylation and acylation. acs.org Alkylation with alkyl halides can lead to the formation of tertiary amines. Acylation with acid chlorides or anhydrides would yield the corresponding amides. acs.org Derivatization of secondary amines with reagents like 2-naphthalenesulfonyl chloride has been used for analytical purposes, such as in HPLC analysis. patsnap.com

The hydroxyl groups are also reactive and can be targeted for various transformations. They can be oxidized to form the corresponding carbonyl compounds. rsc.org Esterification with carboxylic acids or their derivatives is another common reaction of the hydroxyl groups. Silylation, a common derivatization technique for compounds with active hydrogens, can be used to protect the hydroxyl groups or to enhance volatility for analytical techniques like gas chromatography. mdpi.com

The dual functionality of this compound also allows for cyclization reactions. For example, the condensation of 3-amino-1-propanol with carbonyl compounds can yield tetrahydro-1,3-oxazines. analytice.com

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagent Type | Product Type |

| Secondary Amine | Alkyl Halide | Tertiary Amine |

| Secondary Amine | Acid Chloride/Anhydride (B1165640) | Amide |

| Hydroxyl Group | Oxidizing Agent | Aldehyde/Carboxylic Acid |

| Hydroxyl Group | Carboxylic Acid/Acyl Halide | Ester |

| Hydroxyl Group | Silylating Agent | Silyl Ether |

| Amine and Hydroxyl | Carbonyl Compound | Heterocycle (e.g., Oxazine) |

Synthesis of Substituted this compound Analogues

The derivatization of this compound can be methodically achieved at its nucleophilic centers: the secondary nitrogen atom and the two hydroxyl groups. Synthetic strategies typically involve N-alkylation, N-acylation, O-alkylation, and O-acylation to produce a diverse range of substituted analogues.

N-Alkylation: The secondary amine is the most nucleophilic site and is readily alkylated. However, achieving selective mono-N-alkylation can be challenging as the resulting tertiary amine can compete for the alkylating agent. A notable strategy for the selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). This method relies on the formation of a stable chelate that protects the alcohol and activates the amine group for a single alkylation event. Although not specifically documented for this compound, this approach has been successfully applied to analogous 1,3-amino alcohols like 3-aminopropanol, suggesting its applicability. The general process involves chelate formation, deprotonation with a base, reaction with an alkyl halide, and subsequent mild acid hydrolysis to release the N-alkylated product in high yields.

Another common approach is reductive amination, where an aldehyde or ketone reacts with the secondary amine to form a hemiaminal or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. This method introduces a wide variety of substituents onto the nitrogen atom.

O-Acylation and O-Alkylation: The hydroxyl groups can be functionalized through esterification or etherification. Selective functionalization of the primary versus the secondary hydroxyl group can often be achieved by exploiting the higher reactivity of the primary hydroxyl group under sterically controlled conditions or by using appropriate protecting group strategies. For instance, reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base can yield the corresponding esters.

The table below summarizes representative transformations for the N-alkylation of similar amino alcohols, which are applicable to the synthesis of substituted this compound analogues.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 3-Aminopropanol | 1. 9-BBN; 2. n-BuLi; 3. CH₃I; 4. HCl | N-Methyl-3-aminopropanol | 98 |

| 3-Aminopropanol | 1. 9-BBN; 2. n-BuLi; 3. Benzyl Bromide; 4. HCl | N-Benzyl-3-aminopropanol | 95 |

| Proline | Isopropanol, Ru-catalyst | N-Isopropyl-proline | 99 |

This table presents data for analogous compounds to illustrate common synthetic methodologies and typical yields.

Heterocyclic Compound Formation Utilizing this compound Scaffolds

The arrangement of the nitrogen and two oxygen atoms in this compound makes it an ideal precursor for the synthesis of medium-sized saturated heterocycles, particularly substituted morpholines and 1,4-oxazepanes. These rings are formed through intramolecular or intermolecular cyclization strategies.

Synthesis of Morpholine Derivatives: While morpholines are six-membered rings, substituted morpholines can be constructed from precursors like this compound. A modern approach involves a three-component reaction catalyzed by copper, utilizing an amino alcohol, an aldehyde, and a diazomalonate. mdpi.com This method allows for the assembly of highly substituted morpholines in a single step. mdpi.com

Synthesis of 1,4-Oxazepane (B1358080) Derivatives: The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions. The structure of this compound is perfectly suited for the formation of this ring system. A common synthetic route is intramolecular cyclization. For example, the terminal primary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the nitrogen atom to close the seven-membered ring. Alternatively, the nitrogen can be first functionalized, and one of the hydroxyl groups can participate in the cyclization.

Another powerful method is the intramolecular reductive amination of an aldehyde derived from one of the alcohol functionalities. Oxidation of the primary alcohol to an aldehyde, followed by cyclization with the secondary amine and in-situ reduction, would yield the N-unsubstituted 1,4-oxazepane ring.

The table below details research findings for the synthesis of related heterocyclic systems from amino alcohol precursors.

| Precursor Type | Reagent(s) | Heterocyclic Product | Yield (%) |

| N-Allyl Ethanolamine | Aryl Bromide, Pd-catalyst | 3,5-Disubstituted Morpholine | 60-85 |

| Amino Alkyne | Ru-catalyst | 3-Substituted Morpholine | >90 |

| Amino Alcohol | Ethylene Sulfate, tBuOK | Morpholine | High |

| N-acyl Amino Acid | Mitsunobu or SNAr Reaction | Benzo[b] mdpi.comnih.govoxazepin-4-one | - |

This table presents data for the synthesis of related heterocyclic systems to illustrate general strategies and their effectiveness.

Advanced Analytical Methodologies for the Characterization of 3 2 Hydroxyethyl Amino Propanol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-((2-Hydroxyethyl)amino)propanol Analysissielc.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis for its effectiveness, accuracy, and precision. cuni.cz It is widely employed for the identification of active ingredients, quantification, impurity profiling, and stability testing. cuni.cz For polar compounds like this compound, developing a robust HPLC method is essential for quality control and research purposes. Method development often involves optimizing the mobile phase, stationary phase, and detector settings to achieve adequate separation and sensitivity. Validation is performed according to established guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose, assessing parameters such as precision, accuracy, linearity, and specificity. cuni.cz

Reverse-Phase HPLC Methodologies for Isolation and Purity Assessment of 3-((2-Hydroxyethyl)amino)propanolsielc.com

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis and purification of molecules that possess some degree of hydrophobic character. ualberta.ca In RP-HPLC, the separation mechanism is based on hydrophobic interactions between the analyte and the nonpolar stationary phase, which typically consists of n-alkyl hydrocarbon chains (e.g., C18) bonded to a silica (B1680970) support. ualberta.ca Molecules are eluted by a polar mobile phase, and the retention is controlled by adjusting the concentration of an organic modifier, such as acetonitrile (B52724) or methanol. ualberta.ca

For this compound, a successful separation can be achieved using a specialized reverse-phase column, such as a Newcrom R1, with a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This method is scalable and can be adapted for preparative chromatography to isolate the compound or its impurities. sielc.com The sharp peaks produced in RP-HPLC are a result of the sudden desorption of polypeptides and other molecules when the mobile phase reaches a critical organic concentration, allowing for high-resolution separation of closely related substances. harvardapparatus.com

Table 1: Typical RP-HPLC Parameters for Amino Alcohol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 or Discovery C18 (5 µm, 150 mm × 4.6 mm) | cuni.czsielc.com |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) | cuni.czsielc.com |

| Elution Mode | Isocratic or Gradient | cuni.cz |

| Flow Rate | 1.0 mL/min | cuni.cz |

| Detection | UV or Fluorescence (with derivatization) | cuni.cz |

| Column Temp. | 30°C | cuni.cz |

Ultra-High Performance Liquid Chromatography (UPLC) Applications for Rapid Analysissielc.com

Ultra-High Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by utilizing columns packed with smaller particles (typically sub-2 µm). This advancement results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. waters.com The technology is particularly valuable for high-throughput analysis required in pharmaceutical development and quality control.

Methods developed for HPLC can often be scaled to UPLC systems. For instance, an RP-HPLC method for this compound can be adapted for UPLC by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.comsielc.com UPLC is frequently used for the analysis of amino acids and related compounds, often in conjunction with pre-column derivatization to enhance detection. waters.comwaters.com The high resolution provided by UPLC is crucial for accurately identifying peaks and ensuring ease of integration in complex samples. lcms.cz

Table 2: Comparison of HPLC and UPLC Characteristics

| Feature | Conventional HPLC | UPLC / UHPLC |

|---|---|---|

| Particle Size | 3–10 µm | < 2 µm |

| Typical Run Time | 15–30 min | 1–10 min |

| Operating Pressure | 1000–6000 psi | 6000–15000+ psi |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry (MS) Coupled Techniques in the Structural Elucidation of this compound and its Metabolitessielc.com

Coupling liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. nih.gov MS measures the mass-to-charge (m/z) ratio of ions, allowing for the determination of a molecule's molecular weight with high accuracy. nih.gov When analyzing samples via LC-MS, it is crucial to use a mobile phase with volatile components, such as formic acid instead of phosphoric acid, to ensure compatibility with the MS detector. sielc.comsielc.com

Tandem mass spectrometry (MS/MS or MSⁿ) is indispensable for the structural elucidation of unknown compounds and metabolites. nih.gov In this technique, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint, providing detailed information about the molecule's connectivity. nih.govnih.gov This approach is a cornerstone of metabolomics, enabling the identification of novel metabolites in complex biological matrices without the need for laborious purification and other spectroscopic analyses. nih.gov Derivatization techniques can also be employed to enhance the proton affinity and hydrophobicity of analytes like this compound, thereby improving sensitivity in ESI-MS. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound and its Synthetic Intermediatessielc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides comprehensive information about the chemical structure, connectivity, and conformation of compounds in solution. While one-dimensional (1D) NMR spectra offer initial structural clues, complex molecules often require more advanced techniques for complete characterization.

Two-Dimensional NMR Techniques for Complex Structure Assignment

Two-dimensional (2D) NMR experiments enhance spectral resolution by spreading signals across two frequency axes, resolving the issue of overlapping peaks common in complex 1D spectra. libretexts.org These techniques are fundamental for the unambiguous assignment of all proton and carbon signals in a molecule like this compound and its intermediates.

Key 2D NMR experiments include:

COSY (Correlated Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). It reveals H-H correlations, which helps in tracing out the spin systems within a molecule. libretexts.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the nuclei to which they are directly attached, most commonly ¹³C. libretexts.org It is exceptionally useful for assigning carbon signals based on their corresponding, and more easily assigned, proton signals. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. This provides crucial information about the molecule's 3D conformation. ic.ac.uk

By combining the through-bond connectivity information from COSY with the through-space data from NOESY, a complete and detailed structural assignment can be achieved. nih.gov

Table 3: Common 2D NMR Techniques and Their Applications

| Experiment | Type of Correlation | Information Provided |

|---|---|---|

| COSY | ¹H-¹H (through-bond) | Identifies adjacent protons, revealing spin-spin coupling networks. |

| HSQC | ¹H-¹³C (direct, one-bond) | Links protons to their directly attached carbons for C-H assignment. |

| HMBC | ¹H-¹³C (long-range, 2-3 bonds) | Connects protons to carbons over multiple bonds, helping to piece together the molecular skeleton. |

| NOESY | ¹H-¹H (through-space) | Reveals protons that are physically close, providing insights into 3D structure and conformation. |

Solid-State NMR Applications in Polymorphism and Formulation Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. researchgate.net It is particularly valuable in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can exhibit distinct physical properties, including solubility and stability, which are critical for drug development.

Unlike diffraction techniques, ssNMR provides immediate chemical information and can be used to investigate heterogeneous or amorphous samples. researchgate.net ¹³C ssNMR is widely used to differentiate between crystalline forms, as the chemical shift of each carbon is highly sensitive to its local molecular environment. europeanpharmaceuticalreview.com The presence of multiple peaks for a single carbon can indicate the existence of more than one molecule in the crystallographic asymmetric unit. europeanpharmaceuticalreview.com Furthermore, ssNMR can be used to analyze a formulated product, as the signals from the active pharmaceutical ingredient (API) can often be distinguished from those of the excipients, making it a valuable tool for quality control and formulation studies. europeanpharmaceuticalreview.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. For this compound, these techniques are essential for verifying the presence of its key hydroxyl (O-H), amine (N-H), carbon-nitrogen (C-N), and carbon-oxygen (C-O) groups.

Functional Group Analysis: The FT-IR and Raman spectra of amino alcohols are characterized by distinct absorption and scattering bands corresponding to specific molecular vibrations. nih.govnih.gov In the high-frequency region of the FT-IR spectrum, a broad absorption band is typically observed for O-H stretching vibrations, often overlapping with N-H stretching bands. For instance, in amino alcohols, the O-H stretching modes of hydrogen-bonded molecules can appear as a broad band, while N-H stretching vibrations of secondary amines are expected in a similar region. spectroscopyonline.com The analysis of 3-amino-1-propanol, a related primary amino alcohol, shows characteristic peaks that can be used for comparison. researchgate.net

The bending vibrations for N-H groups, such as the N-H scissoring mode, typically appear in the 1650-1500 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibrations are found in the fingerprint region, generally between 1250 and 1020 cm⁻¹. The C-O stretching vibrations of the primary and secondary hydroxyl groups are also prominent in this region, usually appearing as strong bands between 1260 and 1000 cm⁻¹. spectroscopyonline.com

Raman spectroscopy offers complementary information. While O-H stretching bands are often weak in Raman spectra, C-H stretching vibrations of the ethyl and propyl backbone (typically 3000-2850 cm⁻¹) are usually strong and well-defined. spectroscopyonline.com

The following table summarizes the expected vibrational frequencies for the functional groups in this compound, based on data from analogous amino alcohol compounds.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 (broad) | Weak | spectroscopyonline.com |

| N-H (Amine) | Stretching | 3500 - 3300 (medium) | 3500 - 3300 | researchgate.net |

| C-H (Alkane) | Stretching | 2960 - 2850 (strong) | 2960 - 2850 (strong) | spectroscopyonline.com |

| N-H (Amine) | Bending | 1650 - 1580 (variable) | 1650 - 1580 | researchgate.netresearchgate.net |

| C-O (Alcohol) | Stretching | 1260 - 1000 (strong) | 1260 - 1000 (weak) | spectroscopyonline.com |

| C-N (Amine) | Stretching | 1250 - 1020 (medium) | 1250 - 1020 (medium) | spectroscopyonline.com |

Reaction Monitoring: FT-IR spectroscopy, particularly when coupled with an Attenuated Total Reflection (ATR) probe, is a powerful technique for real-time reaction monitoring. researchgate.net For reactions involving this compound, this method allows for the tracking of the consumption of reactants and the formation of products by monitoring the intensity of characteristic vibrational bands. For example, in a reaction where the secondary amine is modified, such as in an N-alkylation or acylation, the disappearance or shift of the N-H stretching and bending bands can be monitored. longdom.org Similarly, if the hydroxyl groups undergo reaction, such as esterification, the decrease in the broad O-H band and the appearance of a new carbonyl (C=O) stretching band around 1735 cm⁻¹ can be tracked in real-time. researchgate.net This provides valuable kinetic data and insight into reaction mechanisms. longdom.org

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination of this compound Derivatives

The analysis of amino alcohol derivatives by XRD reveals how intermolecular forces, particularly hydrogen bonding, dictate the crystal packing. iucr.org The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (the nitrogen and oxygen atoms) in derivatives of this compound allows for the formation of extensive hydrogen-bonding networks. These networks can connect molecules into dimers, chains, or more complex three-dimensional architectures. iucr.org For example, studies on other amino alcohols have shown the formation of intra- and intermolecular O-H···O and N-H···O hydrogen bonds, which define the supramolecular structure. iucr.org

The structural data obtained from XRD is critical for understanding structure-property relationships and for the rational design of new materials. The unequivocal structural proof provided by XRD is also essential in synthetic chemistry to confirm the outcome of a chemical transformation. acs.orgnih.gov

The following table illustrates the type of crystallographic data that would be generated from an XRD analysis of a hypothetical crystalline derivative of this compound.

| Parameter | Example Value | Description | Reference |

| Chemical Formula | C₉H₂₁NO₂ | The elemental composition of the molecule in the crystal. | iucr.org |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. | iucr.org |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. | iucr.org |

| a (Å) | 10.567(2) | Unit cell dimension along the a-axis. | iucr.org |

| b (Å) | 8.912(1) | Unit cell dimension along the b-axis. | iucr.org |

| c (Å) | 12.435(3) | Unit cell dimension along the c-axis. | iucr.org |

| β (°) | 109.54(1) | Angle of the unit cell for the monoclinic system. | iucr.org |

| Volume (ų) | 1104.5(4) | The volume of a single unit cell. | iucr.org |

| Z | 4 | The number of molecules per unit cell. | iucr.org |

| Hydrogen Bonds | O-H···O, N-H···O | Describes the specific intermolecular interactions. | iucr.org |

Applications of 3 2 Hydroxyethyl Amino Propanol As a Key Intermediate in Chemical Synthesis

Role in the Synthesis of Pharmaceutical Agents and Active Pharmaceutical Ingredients (APIs)

The amino alcohol structure is a common pharmacophore found in many biologically active compounds. The ability of 3-((2-Hydroxyethyl)amino)propanol to serve as a scaffold allows for the introduction of varied substituents, leading to the generation of new chemical entities with potential therapeutic applications.

Investigation of Pharmacokinetic Properties of Derivatives Synthesized from this compound

While specific pharmacokinetic data for derivatives of this compound are not extensively published in readily available literature, the study of related amino alcohol derivatives provides insight into this area. The pharmacokinetic profiles of drugs are crucial for their development and therapeutic success, dictating how they are absorbed, distributed, metabolized, and excreted (ADME).

For many classes of drugs, including those derived from amino alcohols, pharmacokinetic properties are heavily influenced by the molecular structure. For instance, in the development of pyrrolidone derivatives, which are used as nootropic and neuroprotective agents, understanding their pharmacokinetic profiles, including half-life, intestinal absorption, and tissue distribution, is paramount. The introduction of a scaffold like this compound allows medicinal chemists to modify lipophilicity and polarity, which are key determinants of a drug's pharmacokinetic behavior. For example, propofol, a widely used anesthetic, exhibits a rapid terminal half-life, but its low oral bioavailability due to a high first-pass effect necessitates intravenous administration. Research into derivatives often aims to improve such properties, for instance, by creating prodrugs or modifying the structure to enhance absorption or prolong activity.

Studies on biflavonoids, another class of natural compounds, utilize sensitive methods like LC-MS/MS to determine pharmacokinetic parameters such as half-life (T1/2) and area under the curve (AUC), which can vary significantly based on the administration route (oral, intravenous, or intraperitoneal). Similar methodologies would be applied to novel compounds derived from this compound to characterize their potential as drug candidates.

Exploration of this compound as a Precursor in Drug Discovery Pipelines

The use of versatile chemical building blocks is central to modern drug discovery, particularly in the creation of compound libraries for high-throughput screening. Library synthesis allows for the rapid generation of a multitude of structurally related compounds, which can then be tested for biological activity against various disease targets.

This compound, with its two reactive functional groups, is an ideal precursor for such libraries. The secondary amine can be functionalized through reactions like acylation or alkylation, while the two hydroxyl groups can be esterified, etherified, or used in other coupling reactions. This allows for the systematic introduction of a wide range of chemical diversity around a central propanolamine (B44665) core.

The synthesis of chiral amines and 1,2-amino alcohols is a significant challenge in the development of pharmaceuticals and agrochemicals. Engineered enzymes, such as threonine aldolases, are being developed to catalyze the formation of these structures with high selectivity. Small, flexible amino alcohols like this compound can serve as starting materials or synthons in these chemo-enzymatic routes. For example, the synthesis of Fingolimod Hydrochloride, an immunosuppressant, relies on a 2-amino-1,3-propanediol (B45262) core, highlighting the pharmaceutical importance of this structural motif. The development of scalable and safe synthetic routes for such compounds is a key focus of process chemistry.

Utilization in Agrochemical Synthesis and Pesticide Development

The search for novel, effective, and safe pesticides is a continuous effort in the agrochemical industry. Amino alcohol moieties are incorporated into various pesticide structures to enhance their biological activity and tune their physical properties.

Design and Synthesis of Novel Herbicides and Insecticides Incorporating this compound Moieties

The design of new agrochemicals often involves combining known active fragments (pharmacophores) or using versatile linkers to create new molecular architectures. The amino alcohol structure is a key component in this strategy.

A notable example is the synthesis of potential insecticides from eugenol (B1671780), a natural product. In this process, eugenol is converted to an epoxide, which is then reacted with various amines to produce a series of β-amino alcohols. These derivatives are then tested for their insecticidal activity, for instance, against Sf9 insect cells. This synthetic approach demonstrates how an amino alcohol, in this case one structurally analogous to this compound, can be used to generate a library of candidate insecticides. Three derivatives from this study, featuring a terminal benzene (B151609) ring, were identified as highly potent, with two showing greater toxicity to insect cells than the commercial pesticide chlorpyrifos.

Similarly, in herbicide development, various chemical scaffolds are explored. The design of novel herbicides containing a β-triketone motif led to compounds with significant pre-emergent herbicidal activity. While not directly using a propanolamine structure, this research exemplifies the strategy of building upon a core structure to discover new leads. The functional groups of this compound would allow it to be incorporated as a linker or side chain in similar design strategies for novel herbicides or fungicides.

Mechanistic Studies of Agrochemical Action Derived from this compound Analogs

Understanding the mechanism of action (MoA) is crucial for developing effective and specific pesticides and for managing resistance. For agrochemicals derived from amino alcohol precursors, several potential biological targets exist.

In the case of the β-amino alcohol insecticides derived from eugenol, computational studies and biological assays were used to probe their MoA. The research suggested that these molecules likely target acetylcholinesterase (AChE) and/or insect odorant-binding proteins. Furthermore, the most promising compounds were found to induce apoptosis (programmed cell death) in insect cells by activating caspase-like proteases.

For novel herbicides, the MoA can be elucidated through various biological and molecular studies. For example, a new class of herbicides was found to act as proherbicides, being converted in the plant to a phenoxyacetic acid auxin-type herbicide, which mimics the action of the plant hormone auxin and leads to uncontrolled growth and death. Another approach involves identifying the specific enzyme inhibited by the compound. A series of novel α-trifluoroanisole derivatives were found to exert their herbicidal effect by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). Molecular docking studies helped to understand how the chemical structure interacts with the active site of the enzyme. Should derivatives of this compound be developed as agrochemicals, similar mechanistic investigations would be essential to determine their biological targets and pathways.

Application in the Formulation and Synthesis of Surfactants and Detergents

Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This dual nature allows them to reduce surface tension and are essential components in detergents, emulsifiers, and foaming agents.

This compound is an excellent precursor for the synthesis of amphoteric (zwitterionic) or non-ionic surfactants. The secondary amine and two hydroxyl groups constitute a highly polar, hydrophilic head. A lipophilic tail can be attached to this head group, typically through alkylation of the amine or esterification of one or both hydroxyl groups.

Amphoteric surfactants, which contain both positive and negative charges, can be synthesized from tertiary amine precursors. For example, a tertiary amine can be oxidized to form an N-oxide, a type of polar amphoteric surfactant. Similarly, amino acid-based surfactants are a class of mild, biodegradable surfactants used in personal care products. Lauroyl lysine (B10760008), for instance, is a condensation product of lysine and lauric acid. By analogy, reacting this compound with a long-chain fatty acid would produce an amphiphilic molecule with surfactant properties. The presence of both an amine and hydroxyl groups offers multiple points for modification to fine-tune the resulting surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), which determines its suitability for different applications like solubilizing, emulsifying, or cleaning.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| CAS Number | 19344-29-7 |

| Appearance | Data not widely available, likely a liquid or low-melting solid |

| Key Functional Groups | Secondary Amine, Primary Hydroxyl, Secondary Hydroxyl |

Synthesis of Amine-Based Surfactants from this compound

The molecular structure of this compound, containing both a hydrophilic head group precursor (amine and hydroxyl groups) and reactive sites for the attachment of a hydrophobic tail, makes it an ideal candidate for the synthesis of novel amine-based surfactants. The synthesis of such surfactants can be achieved through several chemical pathways, primarily involving the modification of the secondary amine or the hydroxyl groups.

A common strategy for the synthesis of cationic or amphoteric surfactants from this compound involves the N-alkylation or N-acylation of the secondary amine group. For instance, the reaction of this compound with a long-chain alkyl halide (e.g., dodecyl bromide) in the presence of a base would yield an N-alkylated derivative. This derivative, possessing a tertiary amine and two hydroxyl groups, can be subsequently quaternized to produce a cationic surfactant. Alternatively, acylation of the secondary amine with a fatty acid chloride (e.g., lauroyl chloride) can produce an amide linkage, resulting in a nonionic or, after further modification, an amphoteric surfactant. A plausible reaction scheme for the synthesis of a cationic surfactant is presented below:

Step 1: N-Alkylation

Step 2: Quaternization

The resulting molecule possesses a positively charged nitrogen atom, forming the hydrophilic head, and a long alkyl chain, acting as the hydrophobic tail, which are the characteristic features of a cationic surfactant.

Integration into Polymer Chemistry for Monomer and Polymer Synthesis

The presence of two primary hydroxyl groups and a secondary amine group makes this compound a valuable monomer for step-growth polymerization. It can be incorporated into various polymer backbones, such as polyurethanes and polyesters, to impart specific properties.

Synthesis of Polymeric Materials Utilizing this compound-Derived Monomers

One of the most prominent applications of this compound in polymer chemistry is in the synthesis of polyurethanes. researchgate.netmdpi.com In this context, it acts as a chain extender or a cross-linker. The two hydroxyl groups can react with diisocyanate monomers to form urethane (B1682113) linkages, thereby extending the polymer chain. acs.org A general reaction for the formation of a polyurethane using this compound is shown below:

If the reaction conditions are chosen such that the secondary amine also reacts with the isocyanate groups, it can act as a cross-linking site, leading to the formation of a thermoset polyurethane network. This trifunctional nature allows for the production of polymers with a range of properties, from linear, thermoplastic materials to highly cross-linked, rigid thermosets.

Influence of this compound Incorporation on Polymer Properties and Functionality

The incorporation of this compound units into a polymer backbone can significantly influence the final properties of the material. The presence of the secondary amine and the hydroxyl groups introduces polarity and sites for hydrogen bonding. This can lead to:

Increased Hydrophilicity: The polymer will have a greater affinity for water, which can be beneficial for applications such as coatings, adhesives, and biomedical materials.

Improved Adhesion: The polar groups can enhance the adhesion of the polymer to various substrates.

Enhanced Thermal Stability: The potential for hydrogen bonding can increase the thermal stability of the polymer.

Modified Mechanical Properties: When used as a cross-linker, it can increase the rigidity, strength, and solvent resistance of the polymer.

The table below summarizes the potential effects of incorporating this compound on polymer properties.

| Property | Influence of this compound |

| Polarity | Increased |

| Hydrophilicity | Increased |

| Adhesion | Improved |

| Cross-linking Density | Increased (if amine reacts) |

| Mechanical Strength | Increased (with cross-linking) |

| Water Absorption | Increased |

Emerging Applications in Specialty Chemicals and Materials Science

Beyond its use in surfactants and polymers, this compound is finding applications as an intermediate in the synthesis of a variety of specialty chemicals and advanced materials. Its unique combination of functional groups makes it a valuable precursor for:

Corrosion Inhibitors: The amine and hydroxyl groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Wetting Agents and Dispersants: Its derivatives can be used in formulations for inks, pigments, and coatings to improve wetting and dispersion of solid particles.

Chelating Agents: The presence of nitrogen and oxygen atoms allows for the chelation of metal ions, which is useful in water treatment and as a stabilizer in various formulations.

Dye Intermediates: The aromatic amine derivatives of similar structures are known to be valuable intermediates in the synthesis of azo dyes. google.com

The versatility of this compound as a chemical intermediate continues to be explored, with potential applications in pharmaceuticals, agrochemicals, and functional fluids. Its ability to introduce multiple functionalities in a single step makes it an attractive building block for the design of complex molecules with tailored properties.

Structure Activity Relationship Sar Studies of 3 2 Hydroxyethyl Amino Propanol Derivatives

Computational Chemistry and Molecular Modeling Approaches for SAR Analysis of 3-((2-Hydroxyethyl)amino)propanol Analogues

Computational chemistry and molecular modeling have become indispensable tools in the rational design and SAR analysis of novel therapeutic agents. For analogues of this compound, techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields.

A notable example can be found in the study of aryloxypropanolamine derivatives, a class of compounds structurally related to this compound. In a 3D-QSAR study on a series of aryloxypropanolamine agonists of the human β3-adrenergic receptor, both CoMFA and CoMSIA models were developed to understand the structural requirements for potent and selective activity. The best CoMFA model yielded a high correlation coefficient, indicating a strong predictive ability. The analysis of the contour maps generated from these models provided valuable insights into the SAR. For instance, the models highlighted regions where bulky substituents would be favorable or unfavorable for activity and identified the importance of electrostatic and hydrophobic interactions at specific positions of the molecule. This information is crucial for designing new analogues with potentially enhanced biological activity.

The following table summarizes the statistical results of a typical CoMFA and CoMSIA study, illustrating the robustness of the models developed for a series of aryloxypropanolamine agonists.

| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | F-value | Standard Error |

| CoMFA | 0.957 | 0.683 | 128.5 | 0.154 |

| CoMSIA | 0.942 | 0.711 | 105.2 | 0.178 |

This table is representative of data found in 3D-QSAR studies of aryloxypropanolamine derivatives and illustrates the statistical validation of the computational models.

These computational approaches not only help in understanding the SAR of existing compounds but also guide the rational design of new, more potent, and selective analogues.

Rational Design and Synthesis of Functionally Modified this compound Analogues

The insights gained from computational SAR studies directly inform the rational design and synthesis of functionally modified this compound analogues. The goal is to introduce specific chemical modifications that are predicted to enhance the desired biological activity. This process involves a cyclical approach of design, synthesis, and biological evaluation.

An example of this approach is the synthesis and pharmacological evaluation of a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potential neuroprotective agents. nih.gov In this study, the design of new analogues was likely guided by the need to optimize properties such as potency at the target (e.g., sodium channels) and to minimize off-target effects. nih.gov The synthesis of these derivatives often involves key steps such as the opening of an epoxide ring with an appropriate amine, a common strategy for preparing amino alcohols.

The general synthetic scheme for preparing such derivatives can be outlined as follows:

Formation of an epoxide: Starting from a substituted phenol, an epoxide ring is introduced, often by reaction with epichlorohydrin.

Ring-opening reaction: The resulting epoxide is then reacted with 3-amino-1-propanol or a derivative thereof. This nucleophilic substitution reaction opens the epoxide ring and forms the core amino alcohol structure.

Functional group modification: Further modifications can be made to the aromatic ring or the amino group to explore the SAR.

The table below presents a selection of synthesized 3-amino-1-(5-indanyloxy)-2-propanol derivatives and their corresponding biological activity, illustrating the impact of different substituents on their potency. nih.gov

| Compound ID | R-group on Amino Moiety | Biological Activity (IC₅₀, µM) |

| 1a | Methyl | 5.2 |

| 1b | Ethyl | 3.8 |

| 1c | Isopropyl | 2.1 |

| 1d | Benzyl | 1.5 |

This table is based on findings for 3-amino-1-(5-indanyloxy)-2-propanol derivatives and demonstrates how systematic structural modifications can influence biological activity. nih.gov

This iterative process of rational design, synthesis, and testing is fundamental to optimizing the therapeutic potential of this compound analogues.

In Vitro and In Silico Screening Methodologies for Biological Activity Profiling

Once new analogues of this compound have been synthesized, their biological activity must be profiled using a combination of in vitro and in silico screening methodologies. These methods provide crucial data on the potency, selectivity, and potential liabilities of the new compounds.

In Vitro Screening:

In vitro assays are essential for determining the biological activity of the synthesized compounds at their molecular target. These assays can be cell-free (biochemical) or cell-based. For example, if the target is a specific enzyme or receptor, biochemical assays can be used to measure the direct interaction of the compound with the purified target. Cell-based assays, on the other hand, provide information on the compound's activity in a more physiologically relevant context.

A variety of in vitro assays can be employed to screen amino alcohol derivatives for different biological activities:

Antimicrobial assays: The antibacterial and antifungal activity of new analogues can be assessed by determining their minimum inhibitory concentration (MIC) against various strains of bacteria and fungi. mdpi.com

Anticancer assays: The cytotoxic effects of the compounds on different cancer cell lines can be evaluated using assays such as the MTT assay, which measures cell viability.

Receptor binding assays: For analogues designed to target specific receptors, radioligand binding assays can be used to determine their binding affinity and selectivity.

The following table provides a hypothetical example of the results from an in vitro screening cascade for a series of this compound derivatives designed as anticancer agents.

| Compound ID | Cytotoxicity (IC₅₀, µM) vs. Cancer Cell Line A | Cytotoxicity (IC₅₀, µM) vs. Normal Cell Line B | Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer) |

| 2a | 1.2 | 25.4 | 21.2 |

| 2b | 0.8 | 15.2 | 19.0 |

| 2c | 5.6 | >50 | >8.9 |

| 2d | 2.3 | 48.1 | 20.9 |

This table illustrates how in vitro screening data can be used to identify compounds with both high potency and selectivity.

In Silico Screening:

In addition to in vitro testing, in silico methods are increasingly used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new compounds. researchgate.netmdpi.com These computational models can provide early indications of potential liabilities, such as poor oral bioavailability or rapid metabolism, which can help to prioritize which compounds to advance in the drug discovery pipeline.

Commonly predicted in silico ADME properties include:

Lipophilicity (logP): An indicator of a compound's solubility and permeability.

Aqueous solubility (logS): Important for absorption and formulation.

Blood-brain barrier (BBB) penetration: Predicts whether a compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) inhibition: Assesses the potential for drug-drug interactions.

By integrating these in vitro and in silico screening methodologies, researchers can efficiently profile the biological activity of newly synthesized this compound analogues and make informed decisions about their potential as therapeutic agents.

Environmental Research Perspectives on 3 2 Hydroxyethyl Amino Propanol

Advanced Ecotoxicological Assessment Methodologies for 3-((2-Hydroxyethyl)amino)propanol in Aquatic and Terrestrial Ecosystems

Ecotoxicology evaluates the effects of chemical substances on ecosystems. For data-poor chemicals like this compound, advanced assessment methodologies such as read-across and Quantitative Structure-Activity Relationships (QSAR) are crucial for predicting potential environmental risks. numberanalytics.comspringernature.comecetoc.orgcanada.ca

The read-across approach uses data from structurally similar and well-studied "analogue" substances to predict the toxicity of a "target" substance. numberanalytics.comcanada.ca Given the lack of specific ecotoxicity data for this compound, a read-across from other alkanolamines is the most viable assessment strategy.

General reviews of alkanolamines suggest they exhibit low aquatic toxicity to a majority of studied species. nih.gov A Canadian assessment of 1-[bis(2-hydroxyethyl)amino]-2-propanol also indicated low ecotoxicity to aquatic organisms. canada.ca These findings support the prediction that this compound is unlikely to pose a significant ecological risk.

QSAR models are computational tools that predict the biological activity (including toxicity) of chemicals based on their molecular structure. researchgate.netnih.govresearchgate.netnih.govrsc.org These models can be used to estimate the toxicity of a compound without the need for extensive experimental testing. For alkanolamines, QSAR models can help to fill data gaps and support risk assessments.

Table 2: Summary of Acute Aquatic Ecotoxicity Data for Analogue Alkanolamines

| Analogue Compound | Organism | Endpoint | Toxicity Value (mg/L) | Reference |

| 3-Amino-1-propanol | Green algae (Desmodesmus subspicatus) | ErC50 (72h) | 97.6 | sigmaaldrich.com |

| 3-Amino-1-propanol | Water flea (Daphnia magna) | EC50 (48h) | >500 | sigmaaldrich.com |

| 3-Amino-1-propanol | Bacteria (Pseudomonas putida) | EC50 (17h) | 155.3 | sigmaaldrich.com |

| 2-Aminoethanol | (Data not specified) | (Various) | (Generally low toxicity) | researchgate.net |

This table presents data for analogue compounds to infer the potential ecotoxicity of this compound.

Based on the available information for structurally similar compounds, it is anticipated that this compound would exhibit low toxicity to aquatic and terrestrial organisms. However, without direct experimental data, this remains a predictive assessment.

常见问题

Q. What are the recommended synthetic protocols for 3-((2-Hydroxyethyl)amino)propanol, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of structurally similar amino alcohols, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, involves nucleophilic substitution between 3-chloropropanoic acid and 2-(methylamino)ethanol under alkaline conditions (pH >10). Key parameters include:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Medium | Alkaline (e.g., NaOH) | |

| Temperature | 50–70°C | |

| Stoichiometry | 1:1 molar ratio |

Continuous flow reactors can enhance yield by improving mixing and temperature control. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Elucidation : Use H and C NMR to identify functional groups (e.g., hydroxyl, amine) and confirm stereochemistry.

- Purity Assessment : HPLC with UV detection (e.g., 210–220 nm) or GC-MS, calibrated against pharmacopeial reference standards for related amino alcohols .

- Impurity Profiling : Follow USP guidelines for detecting byproducts (e.g., unreacted precursors or oxidation products) using gradient elution methods .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound under varying solvent conditions?

- Methodological Answer : Conflicting reactivity data may arise from solvent polarity effects on nucleophilicity. To resolve this:

- Conduct kinetic studies in polar (e.g., water, DMSO) vs. non-polar solvents (e.g., toluene), monitoring reaction progress via HPLC or GC-MS.

- Compare results with analogous compounds (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid) to isolate solvent-specific trends .

- Use computational modeling (e.g., DFT) to predict solvent interactions with the hydroxyl and amino groups .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Stepwise Addition : Introduce reagents incrementally to avoid local excess, as demonstrated in diol synthesis protocols .

- Scavenging Agents : Add molecular sieves or silica gel to trap reactive intermediates (e.g., unreacted 2-hydroxyethylamine).

- Temperature Control : Maintain reaction temperatures below 70°C to prevent thermal degradation .

- Pharmacopeial Thresholds : Adhere to impurity limits (e.g., ≤0.1% for individual unspecified impurities) as per USP guidelines .

Q. How does the hydroxyl group positioning in this compound influence its chemical reactivity compared to analogues?

- Methodological Answer : The vicinal hydroxyl and amino groups enable chelation with metal ions, altering reactivity in oxidation or complexation reactions. To study this:

- Perform comparative oxidation assays (e.g., using KMnO) with analogues lacking the hydroxyethyl group (e.g., simple amino propanols).

- Track reaction pathways via FTIR or mass spectrometry to identify intermediates (e.g., ketone or imine derivatives) .

- Use X-ray crystallography to resolve coordination geometries in metal complexes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s stability under acidic vs. alkaline conditions?

- Methodological Answer :

- Controlled pH Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via LC-MS over 24–72 hours.

- Mechanistic Insights : Acidic conditions may protonate the amine, reducing nucleophilicity, while alkaline conditions could promote oxidation of the hydroxyl group.

- Reference Standards : Cross-validate results with stability data from pharmacopeial monographs on structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。